N-(4-fluorobenzyl)-3-(3-methylphenyl)acrylamide
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Overview
Description
N-(4-fluorobenzyl)-3-(3-methylphenyl)acrylamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorobenzyl group and a methylphenyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-3-(3-methylphenyl)acrylamide typically involves the reaction of 4-fluorobenzylamine with 3-(3-methylphenyl)acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-fluorobenzyl)-3-(3-methylphenyl)acrylamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: N-(4-fluorobenzyl)-3-(3-methylphenyl)acrylamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and polymers.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-3-(3-methylphenyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through halogen bonding, while the acrylamide moiety can participate in covalent interactions with nucleophilic sites on the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- N-(4-chlorobenzyl)-3-(3-methylphenyl)acrylamide
- N-(4-bromobenzyl)-3-(3-methylphenyl)acrylamide
- N-(4-methylbenzyl)-3-(3-methylphenyl)acrylamide
Uniqueness: N-(4-fluorobenzyl)-3-(3-methylphenyl)acrylamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for various applications.
Properties
IUPAC Name |
(E)-N-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c1-13-3-2-4-14(11-13)7-10-17(20)19-12-15-5-8-16(18)9-6-15/h2-11H,12H2,1H3,(H,19,20)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKPDAKTTPFEHK-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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